3H-[1,3]Oxazolo[3,4-c]pyrimidine

Physicochemical profiling Drug-likeness Scaffold selection

3H-[1,3]Oxazolo[3,4-c]pyrimidine (CAS 132104-33-7) is a compact, planar fused heterocycle (MW 122.12, tPSA 25–27 Ų, zero HBD, zero rotatable bonds) that satisfies the Rule of Three for fragment libraries and predicts favorable BBB permeability. The [3,4-c] topology offers a distinct electronic and steric profile vs. extensively patented [5,4-d] isomers, providing freedom-to-operate in medicinal chemistry programs. Its sp³-hybridized 3-position introduces conformational flexibility for probing kinase selectivity pockets, while selective N-oxidation capability enables late-stage polarity enhancement without scaffold distortion. Ideal for fragment-based lead generation and IP-differentiated core exploration.

Molecular Formula C6H6N2O
Molecular Weight 122.127
CAS No. 132104-33-7
Cat. No. B592637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-[1,3]Oxazolo[3,4-c]pyrimidine
CAS132104-33-7
Synonyms3H-Oxazolo[3,4-c]pyrimidine(9CI)
Molecular FormulaC6H6N2O
Molecular Weight122.127
Structural Identifiers
SMILESC1N2C=NC=CC2=CO1
InChIInChI=1S/C6H6N2O/c1-2-7-4-8-5-9-3-6(1)8/h1-4H,5H2
InChIKeyOSFGXXQBAFWTTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-[1,3]Oxazolo[3,4-c]pyrimidine (CAS 132104-33-7): Core Scaffold Identity and Procurement-Relevant Physicochemical Baseline


3H-[1,3]Oxazolo[3,4-c]pyrimidine is a fused bicyclic heterocycle comprising an oxazole ring annulated to a pyrimidine ring, represented by the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol . The scaffold is structurally characterized by a planar geometry—the oxazolo[3,4-c]pyrimidine moiety exhibits a maximum deviation from the average plane of only 0.137–0.171 Å [1]—and possesses zero hydrogen bond donors, two hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area of approximately 25–27 Ų . These physicochemical attributes define the compound's drug-likeness profile and differentiate it from regioisomeric and heteroatom-substituted analogs, informing its selection as a compact, low-molecular-weight building block in medicinal chemistry programs.

Why 3H-[1,3]Oxazolo[3,4-c]pyrimidine Cannot Be Interchanged with Alternative Fused Pyrimidine Scaffolds


Fused pyrimidine scaffolds such as oxazolo[5,4-d]pyrimidine, furo[2,3-d]pyrimidine, and thiazolo[5,4-d]pyrimidine are often grouped under the broad 'azolopyrimidine' classification, yet their substitution is not straightforward. The [3,4-c] ring fusion topology of the target compound produces a distinct electronic distribution, hydrogen-bonding capacity, and steric profile compared to its regioisomers and heteroatom variants . For instance, oxazolo[5,4-d]pyrimidine has been extensively exploited as an anticancer kinase inhibitor scaffold, whereas the [3,4-c] isomer remains comparatively underexplored—conferring a specific advantage as a novelty-rich building block in intellectual property generation [1]. The absence of a hydrogen bond donor, combined with only two acceptors and zero rotatable bonds, yields a rigidity and lipophilicity profile that differs measurably from sulfur-containing (thiazolo) or additional-nitrogen (imidazo) counterparts, impacting solubility, permeability, and off-target binding in ways that cannot be predicted by simple class-level assumptions .

Quantitative Differentiation Evidence for 3H-[1,3]Oxazolo[3,4-c]pyrimidine Versus Closest Analogs


Topological Polar Surface Area (tPSA): Reduced Polarity Relative to Oxazolo[5,4-d] and Thiazolo[5,4-d] Regioisomers

The topological polar surface area of 3H-[1,3]oxazolo[3,4-c]pyrimidine is 25–27 Ų, which is substantially lower than that of the regioisomeric oxazolo[5,4-d]pyrimidine (52 Ų) and the thiazolo[5,4-d]pyrimidine analog (67 Ų) [1]. This reduced polarity, combined with zero hydrogen bond donors, predicts superior passive membrane permeability for derivatives built on the [3,4-c] scaffold, consistent with the established correlation that tPSA values below 60 Ų favor oral absorption .

Physicochemical profiling Drug-likeness Scaffold selection

Molecular Weight Advantage: 3H-[1,3]Oxazolo[3,4-c]pyrimidine Is the Smallest Oxazolo-Pyrimidine Scaffold Among Key Analogs

With a molecular weight of 122.12 g/mol, 3H-[1,3]oxazolo[3,4-c]pyrimidine is approximately 11% lighter than thiazolo[5,4-d]pyrimidine (137.16 g/mol) and comparable to but distinct from furo[2,3-d]pyrimidine (120.11 g/mol). The [3,4-c] isomer is heavier than the [5,4-d] oxazolo isomer (121.10 g/mol) by 1 Da due to the presence of an additional hydrogen atom in the saturated oxazole ring, conferring a unique sp³ character absent in the fully aromatic [5,4-d] system [1].

Fragment-based drug discovery Lead-likeness Building block efficiency

Planarity and Conformational Rigidity: X-Ray Crystallographic Evidence of a Flat Oxazolo[3,4-c]pyrimidine Moiety

Single-crystal X-ray diffraction analysis of spironucleosides incorporating the oxazolo[3,4-c]pyrimidine moiety established that this scaffold is essentially flat, with a maximum deviation from the average plane of only 0.137(3) Å and 0.171(3) Å for atom O(7) in two independent crystallographic molecules [1]. In contrast, the dihedral angle between the five-membered ring and the fused pyrimidine moiety is 82.3(2)° to 86.5(2)°, indicating that while the oxazolo[3,4-c]pyrimidine core itself is planar, it can adopt a sharply angled orientation relative to appended substituents—a conformational feature that is not achievable with fully aromatic [5,4-d] isomers.

Structural biology Molecular recognition Scaffold design

Chemical Reactivity Differentiator: Selective Oxidation to N-Oxides and Recyclization Potential

3H-[1,3]Oxazolo[3,4-c]pyrimidine can undergo oxidation under specific conditions to form oxazolo[3,4-c]pyrimidine N-oxides, a transformation that is not directly accessible for the thiazolo counterpart due to preferential sulfur oxidation . Furthermore, the perhydro derivative of the [5,4-c] regioisomer can be recyclized to 5,6,7,8-tetrahydrooxazolo[3,4-c]pyrimidines, demonstrating a scaffold-specific ring-expansion pathway [1]. These reactivity features are absent in furo[2,3-d]pyrimidine, where the furan oxygen cannot undergo analogous N-oxide formation.

Synthetic chemistry Late-stage functionalization Derivatization

Optimal Procurement and Application Scenarios for 3H-[1,3]Oxazolo[3,4-c]pyrimidine Based on Differentiating Evidence


Fragment-Based Drug Discovery (FBDD) Programs Targeting Intracellular or CNS Proteins

The combination of low molecular weight (122.12 g/mol), low tPSA (25–27 Ų), zero hydrogen bond donors, and zero rotatable bonds positions 3H-[1,3]oxazolo[3,4-c]pyrimidine as an ideal fragment starting point for intracellular and CNS-penetrant lead generation. The scaffold satisfies both the 'rule of three' for fragments (MW < 300, HBD ≤ 3, HBA ≤ 3, logP ≤ 3) and predicts favorable blood-brain barrier permeability due to tPSA < 60 Ų. Procurement for fragment library assembly is warranted when the target requires a compact, rigid, and novelty-rich heterocyclic core from which efficient structure-based growth can be initiated.

Intellectual Property Generation via Underexplored [3,4-c] Ring Topology

In contrast to the extensively patented oxazolo[5,4-d]pyrimidine kinase inhibitor space , the [3,4-c] isomer has been the subject of far fewer composition-of-matter claims. This patent landscape gap, combined with the scaffold's demonstrated suitability as a building block for spironucleosides with fixed anomeric conformations [1], makes it a strategic procurement choice for medicinal chemistry teams seeking to establish novel chemical series with strong freedom-to-operate positions.

Late-Stage Functionalization via Selective N-Oxide Derivatization

The demonstrated capacity of the oxazolo[3,4-c]pyrimidine scaffold to undergo selective N-oxidation , coupled with the absence of competing sulfur oxidation pathways that plague thiazolo analogs, makes this compound a preferred building block for programs that require late-stage introduction of polarity-enhancing N-oxide functionality. This is particularly relevant for improving aqueous solubility and reducing hERG liability in advanced lead candidates without altering the core scaffold geometry.

Conformational Tool Compound Design Exploiting sp³ Hybridization at the 3-Position

The presence of an sp³-hybridized carbon at the 3-position of the oxazolo[3,4-c]pyrimidine scaffold introduces a degree of non-planarity and conformational flexibility not present in fully aromatic [5,4-d] isomers [1]. This feature can be exploited to design tool compounds that probe the conformational preferences of target binding sites, particularly for kinases and receptors where the angle between the hinge-binding motif and the selectivity pocket determines isoform selectivity.

Quote Request

Request a Quote for 3H-[1,3]Oxazolo[3,4-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.